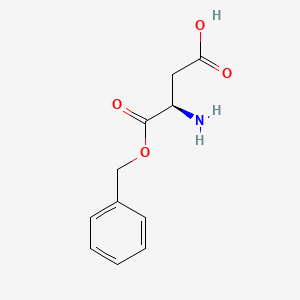

1-Benzyl D-Aspartate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-42-6 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl D-Aspartate from D-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Benzyl D-Aspartate (also known as D-Aspartic acid α-benzyl ester), a valuable chiral building block in peptide synthesis and drug development. Due to the presence of two carboxylic acid functional groups in the starting material, D-aspartic acid, a direct and regioselective synthesis of the α-monoester is challenging. The most effective and reliable method involves a multi-step protecting group strategy to ensure the desired regioselectivity and high purity of the final product.

This document outlines a robust four-step synthetic pathway:

-

N-protection of the amino group.

-

Selective protection of the β-carboxylic acid.

-

Benzylation of the free α-carboxylic acid.

-

Final deprotection to yield the target compound.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of this compound. The data is compiled from established chemical literature for analogous transformations and represents typical process parameters and expected outcomes.

Table 1: N-protection of D-Aspartic Acid

| Parameter | Value | Reference |

| Reaction | D-Aspartic Acid → Boc-D-Aspartic Acid | [1] |

| Reagents | D-Aspartic Acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) | |

| Solvent | Acetone / Water | |

| Molar Ratio | D-Aspartic Acid : (Boc)₂O : Et₃N = 1 : 1.1 : 2 | [1] |

| Temperature | 25 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | ~90% | [1] |

| Purification | Acid-base extraction, Crystallization | [1] |

Table 2: Orthogonal Protection and Benzylation

| Parameter | Value | Reference |

| Reaction | Boc-D-Aspartic Acid → Boc-D-Asp(OtBu)-OBn | Analogous to standard peptide synthesis procedures[2] |

| Step 2a: β-Esterification | Boc-D-Aspartic Acid → Boc-D-Asp(OH)-OtBu | |

| Reagents | Boc-D-Aspartic Acid, Isobutylene, Amberlyst-15 resin (catalyst) | [3] |

| Solvent | Dichloromethane (DCM) | |

| Temperature | -10 °C to Room Temperature | |

| Yield | Moderate to Good | |

| Step 2b: α-Benzylation | Boc-D-Asp(OH)-OtBu → Boc-D-Asp(OtBu)-OBn | |

| Reagents | Boc-D-Asp(OH)-OtBu, Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃) | |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Temperature | Room Temperature | |

| Yield | High (>90%) |

Table 3: Final Deprotection

| Parameter | Value | Reference |

| Reaction | Boc-D-Asp(OtBu)-OBn → H-D-Asp(OH)-OBn (this compound) | [4][5][6] |

| Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS, scavenger), Water | |

| Solvent | Dichloromethane (DCM) | |

| Ratio | TFA / DCM / TIS / H₂O (e.g., 90:5:2.5:2.5) | |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 1-3 hours | [4] |

| Yield | Quantitative | [4] |

| Purification | Precipitation with ether, Lyophilization or Crystallization |

Experimental Protocols

The following section details the step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-D-aspartic Acid (Boc-D-Asp-OH)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-aspartic acid (1.0 eq) in a 1:2 mixture of water and acetone.

-

Base Addition: To the suspension, add triethylamine (2.0 eq) and stir until the D-aspartic acid dissolves completely.

-

Boc-Anhydride Addition: Cool the solution to 25 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature.

-

Reaction: Allow the mixture to stir at 25 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the acetone under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with diethyl ether (3x) to remove unreacted (Boc)₂O and byproducts.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product immediately into ethyl acetate (4x).

-

Isolation: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-D-Asp-OH, which can be further purified by crystallization.[1]

Step 2: Synthesis of Boc-D-Asp(OtBu)-OH (Selective β-Esterification)

Note: This step is crucial for regioselectivity. The tert-butyl ester is introduced at the more sterically accessible β-carboxyl group under acidic conditions.

-

Reaction Setup: Suspend Boc-D-Asp-OH (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.

-

Catalyst Addition: Add a catalytic amount of a strong acid resin, such as Amberlyst-15.

-

Esterification: Cool the vessel to -10 °C and condense isobutylene (excess) into the mixture. Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

-

Work-up: Carefully vent the vessel to release excess isobutylene. Filter off the catalyst resin and wash with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Boc-D-Asp(OtBu)-OH, can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of Boc-D-Asp(OtBu)-OBn (α-Benzylation)

-

Reaction Setup: Dissolve Boc-D-Asp(OtBu)-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and saturated brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Boc-D-Asp(OtBu)-OBn, is typically purified by silica gel chromatography.

Step 4: Synthesis of this compound (Final Deprotection)

-

Reaction Setup: Dissolve the fully protected intermediate, Boc-D-Asp(OtBu)-OBn (1.0 eq), in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released tert-butyl cations.[4][6]

-

Deprotection: Add the cleavage cocktail to the solution of the protected amino acid. The volume should be sufficient to fully dissolve the starting material (e.g., 10 mL per gram).

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

-

Isolation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the solution under reduced pressure.

-

Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the product, typically as its trifluoroacetate salt.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization or used directly. The free amine can be obtained by neutralization if required.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthetic pathway described in this guide.

Caption: Synthetic workflow for this compound via a protecting group strategy.

Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions found in the literature. Researchers should adapt these procedures as necessary and perform all experiments with appropriate safety precautions in a certified laboratory setting.

References

- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 2. Study on synthesis of Fmoc-L-Asp-4-OBn [yxsj.smmu.edu.cn]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl D-Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzyl D-Aspartate, a derivative of the non-essential amino acid D-aspartic acid. This document is intended to serve as a valuable resource for professionals in research, and drug development who are working with or exploring the applications of this compound. Due to the limited availability of data for this compound, information from closely related compounds is included where relevant and is clearly indicated.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and physiological settings.

Quantitative Data Summary

The following tables present the available quantitative data for this compound and its closely related analogs.

| Property | Value | Source Compound |

| Molecular Formula | C₁₁H₁₃NO₄ | This compound |

| Molecular Weight | 223.23 g/mol | This compound |

| Physical State | White to light yellow powder/crystal | This compound |

| Melting Point | 155 - 165 °C | D-Aspartic acid α-benzyl ester[1] |

| Specific Optical Rotation | +11.5 ± 2º (c=1 in 1N HCl) | D-Aspartic acid α-benzyl ester[1] |

| pKa (α-carboxyl group) | ~1.88 | Aspartic Acid[2] |

| pKa (side-chain carboxyl) | 4.09 ± 0.19 (Predicted) | Boc-L-aspartic acid 1-benzyl ester[3] |

| pKa (α-amino group) | ~9.60 | Aspartic Acid[2] |

| Solvent | Solubility | Source Compound |

| Water | 2 mg/mL (with heating to 60°C) | L-Aspartic acid 4-benzyl ester[4] |

| Dichloromethane | Soluble | Boc-L-aspartic acid 1-benzyl ester[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acid esters like this compound are outlined below. These protocols are based on standard laboratory practices.

Synthesis of this compound

A plausible synthetic route for this compound involves the selective esterification of D-aspartic acid. A general approach is described below, adapted from procedures for similar compounds[5][6].

Objective: To synthesize this compound via selective esterification of D-aspartic acid.

Materials:

-

D-Aspartic Acid

-

Benzyl alcohol

-

Thionyl chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Suspend D-aspartic acid in an excess of benzyl alcohol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Dry the purified crystals under vacuum to yield pure this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Objective: To determine the melting point range of this compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The recorded range is the melting point of the sample. A sharp melting range (1-2°C) is indicative of high purity.

Determination of Optical Rotation

As a chiral molecule, this compound will rotate plane-polarized light.

Objective: To measure the specific rotation of this compound.

Materials:

-

Purified this compound

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

A suitable solvent in which the compound is soluble (e.g., 1N HCl).

Procedure:

-

Accurately weigh a known mass of this compound.

-

Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter sample tube (of known path length, l, in dm) with the prepared solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Biological Context and Signaling

D-aspartate, the parent amino acid of this compound, is an endogenous signaling molecule in the nervous and neuroendocrine systems. It is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

D-Aspartate Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of D-aspartate to the NMDA receptor.

Experimental Workflow

The logical flow for the comprehensive physicochemical characterization of this compound is depicted in the following diagram.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An asymmetric synthesis of N-benzyl-D-aspartic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl D-Aspartate in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research exists on the specific mechanism of action of 1-Benzyl D-Aspartate in neuronal cells. This guide synthesizes information from studies on related molecules, including D-aspartate and various benzyl-containing compounds, to propose a putative mechanism and a framework for its investigation.

Introduction

This compound is an amino acid derivative that combines the endogenous neuromodulator D-aspartate with a benzyl group. D-aspartate is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor and is a substrate for excitatory amino acid transporters (EAATs).[1][2][3] Conversely, the addition of a benzyl moiety to various parent compounds has been shown to confer antagonistic properties at the NMDA receptor.[4][5] This suggests a potentially complex and multifaceted mechanism of action for this compound in neuronal cells, with possible interactions at both NMDA receptors and glutamate transporters. This document outlines the theoretical framework for this mechanism and provides detailed experimental protocols to facilitate its investigation.

Putative Mechanism of Action

The core hypothesis is that this compound acts as a modulator of glutamatergic neurotransmission through two primary targets:

-

NMDA Receptors: The D-aspartate component suggests a potential for agonistic activity, while the benzyl group may introduce antagonistic properties, possibly leading to a partial agonist or antagonist profile.

-

Excitatory Amino Acid Transporters (EAATs): As a derivative of D-aspartate, it is plausible that this compound interacts with EAATs, potentially as a substrate or an inhibitor, thereby modulating extracellular glutamate and D-aspartate levels.

Interaction with NMDA Receptors

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[6][7] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6] D-aspartate is a known agonist at the glutamate binding site of the NMDA receptor.[3] However, studies on benzyl-polyamines and N-benzylated triamines have demonstrated that the benzyl group can introduce potent, voltage-dependent channel-blocking activity.[4][5]

Therefore, this compound may exhibit one of the following actions at the NMDA receptor:

-

Competitive Antagonism: The molecule could bind to the glutamate site without activating the receptor, preventing the binding of glutamate.

-

Partial Agonism: It might bind to the glutamate site and induce a submaximal receptor response compared to full agonists like glutamate or D-aspartate.

-

Open-Channel Block: The benzyl group could enter and block the ion channel pore of an activated NMDA receptor in a voltage- and use-dependent manner.

Interaction with Excitatory Amino Acid Transporters (EAATs)

EAATs are responsible for the reuptake of glutamate and aspartate from the synaptic cleft, terminating the synaptic signal and preventing excitotoxicity.[2][8] Both L-aspartate and D-aspartate are recognized and transported by EAATs.[1][2] The presence of the bulky benzyl group on the D-aspartate backbone of this compound may sterically hinder its binding to or transport by EAATs. This could lead to:

-

Competitive Inhibition of Transport: this compound could bind to the substrate recognition site of EAATs without being transported, thereby inhibiting the uptake of glutamate and D-aspartate.

-

Substrate for Transport: Alternatively, it might be a transportable substrate, albeit likely with different kinetics compared to D-aspartate.

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound.

Caption: Putative modulation of the NMDA receptor signaling pathway by this compound.

Caption: Potential interaction of this compound with Excitatory Amino Acid Transporters (EAATs).

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of electrophysiological, biochemical, and molecular assays are required.

Electrophysiological Characterization in Xenopus Oocytes

This protocol is designed to determine the functional effects of this compound on NMDA receptors expressed in a heterologous system.

Objective: To assess whether this compound acts as an agonist, antagonist, or channel blocker at different NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding specific NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B). Incubate for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl for voltage clamping (holding potential typically -70 mV).

-

Apply glutamate (100 µM) and glycine (10 µM) to elicit an inward current.

-

Agonist/Partial Agonist Testing: Apply increasing concentrations of this compound in the presence of glycine and measure any elicited current.

-

Antagonist Testing: Co-apply a fixed concentration of this compound with a concentration range of glutamate to determine if it competitively shifts the glutamate dose-response curve.

-

Channel Block Testing: Apply this compound during a sustained glutamate/glycine-induced current. To test for voltage-dependence, measure the block at different holding potentials (e.g., -90 mV to +40 mV).

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assays

These assays will determine the affinity of this compound for the glutamate binding site of the NMDA receptor.

Objective: To quantify the binding affinity (Ki) of this compound.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution and perform differential centrifugation to isolate synaptic membranes.

-

Binding Reaction: Incubate the synaptic membranes with a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ and then the Ki using the Cheng-Prusoff equation.

Glutamate Uptake Assay in Primary Neuronal-Glial Cultures

This protocol assesses the effect of this compound on the function of EAATs.

Objective: To determine if this compound inhibits or acts as a substrate for glutamate transporters.

Methodology:

-

Cell Culture: Prepare primary cortical cultures from rodent embryos, containing both neurons and glial cells.

-

Uptake Assay:

-

Wash the cultures with a sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a known EAAT inhibitor (e.g., TBOA).

-

Initiate uptake by adding [³H]D-aspartate or [³H]L-glutamate.

-

After a short incubation period (5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the amount of radiolabeled substrate uptake in the presence of this compound to control conditions. A reduction in uptake indicates inhibition.

Quantitative Data Summary

The following tables should be populated with data obtained from the experimental protocols described above.

Table 1: Electrophysiological Profile of this compound at NMDA Receptors

| NMDA Receptor Subtype | EC₅₀ / IC₅₀ (µM) | Agonist/Antagonist/Blocker | Voltage Dependence |

| GluN1/GluN2A | |||

| GluN1/GluN2B | |||

| GluN1/GluN2C | |||

| GluN1/GluN2D |

Table 2: Binding Affinity of this compound for the NMDA Receptor

| Radioligand | Tissue Source | Ki (µM) |

| [³H]CGP 39653 | Rat Cortex |

Table 3: Effect of this compound on EAAT Function

| Assay Type | Substrate | IC₅₀ (µM) for Inhibition |

| Glutamate Uptake | [³H]L-Glutamate | |

| Aspartate Uptake | [³H]D-Aspartate |

Conclusion

The dual chemical nature of this compound suggests a novel and complex pharmacology. The proposed mechanisms—modulation of NMDA receptors and interaction with glutamate transporters—are not mutually exclusive and may occur concurrently, leading to a unique profile of action in neuronal cells. The experimental framework provided in this guide offers a systematic approach to dissecting these potential mechanisms, which is essential for understanding its therapeutic potential in neurological and psychiatric disorders. Further investigation into its effects on synaptic transmission in more intact preparations, such as brain slices, and in vivo studies will be critical next steps.

References

- 1. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate transporter - Wikipedia [en.wikipedia.org]

- 3. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. journals.physiology.org [journals.physiology.org]

The Enigmatic Role of 1-Benzyl D-Aspartate in Neurotransmission: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the current understanding and speculative role of 1-Benzyl D-Aspartate in the intricate landscape of neurotransmission. While direct evidence for a physiological role of this specific molecule remains to be elucidated, this document provides a comprehensive overview of its constituent components—D-Aspartate and the benzyl moiety—to postulate its potential interactions within the central nervous system. By examining the established functions of D-Aspartate as an endogenous neurotransmitter and the known neuroactive properties of various benzyl-containing compounds, we aim to equip researchers with the foundational knowledge required to explore the therapeutic and research potential of this compound. This guide includes a summary of relevant quantitative data, detailed experimental protocols for investigating its activity, and conceptual diagrams of pertinent signaling pathways and experimental workflows.

Introduction: The Untapped Potential of a Novel Molecule

The field of neuroscience is in a perpetual quest for novel molecules that can modulate neural circuits with greater specificity and efficacy. This compound, an ester derivative of the endogenous D-amino acid D-Aspartate, represents one such molecule of untapped potential. While commercially available as a reagent for peptide synthesis, its biological role in neurotransmission is not documented in current scientific literature[1][2][3][4]. This guide, therefore, serves as a proactive exploration of its hypothetical functions, grounded in the well-established neurobiology of D-Aspartate and the pharmacological impact of benzyl groups on molecular interactions.

D-Aspartate is recognized as an endogenous signaling molecule in the nervous and neuroendocrine systems of both vertebrates and invertebrates[5][6]. It plays a crucial role in neuronal development, hormone regulation, and synaptic plasticity, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor[5][7][8]. The addition of a benzyl group to the D-Aspartate backbone introduces a bulky, lipophilic moiety that can significantly alter its pharmacokinetic and pharmacodynamic properties. The benzyl group is a common feature in various neuroactive compounds and is known to influence receptor binding and membrane permeability[9]. This guide will explore the potential consequences of this chemical modification on the neuroactivity of D-Aspartate.

The Neurotransmitter Core: D-Aspartate

D-Aspartate is an endogenous amino acid that fulfills many of the criteria of a classical neurotransmitter[6][10]. It is synthesized in neurons from L-Aspartate by the enzyme aspartate racemase, stored in synaptic vesicles, and released in a calcium-dependent manner[5][8]. Its primary mode of action in the central nervous system is as an agonist at the glutamate-binding site of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity[7][11].

D-Aspartate and the NMDA Receptor

The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ and Na⁺, leading to neuronal depolarization[12][13]. This influx of calcium is a critical trigger for a multitude of intracellular signaling cascades, including those involved in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory[14][15]. D-Aspartate has been shown to enhance NMDAR-dependent LTP and facilitate spatial memory in rodents[7][16].

Synthesis, Metabolism, and Transport

The endogenous levels of D-Aspartate are tightly regulated. Its synthesis is counterbalanced by its degradation by the enzyme D-aspartate oxidase (DDO)[5][8]. Furthermore, excitatory amino acid transporters (EAATs) are responsible for the reuptake of D-Aspartate from the synaptic cleft, thereby terminating its synaptic action[17][18][19]. The affinity of D-Aspartate for these transporters is comparable to that of L-glutamate and L-aspartate[18].

The Modulatory Moiety: The Benzyl Group

The benzyl group (C₆H₅CH₂–) is a common structural motif in organic chemistry and is present in numerous bioactive molecules[9][20]. In the context of neuropharmacology, the addition of a benzyl group can have several profound effects:

-

Increased Lipophilicity: The aromatic ring of the benzyl group increases the molecule's lipid solubility, which may enhance its ability to cross the blood-brain barrier and cellular membranes.

-

Altered Receptor Binding: The bulky nature of the benzyl group can introduce steric hindrance or new binding interactions at the receptor level, potentially altering the affinity and efficacy of the parent molecule. Several benzyl derivatives, such as benzyl-polyamines and 1-benzyl-1,2,3,4-tetrahydro-β-carboline, have been shown to act as NMDA receptor antagonists[21][22]. Benzyl alcohol has also been found to inhibit NMDA receptor-mediated neurotoxicity[23].

-

Modified Metabolism: The benzyl group can influence the metabolic stability of a compound, potentially altering its half-life in the body[24].

Postulated Biological Role of this compound

Based on the properties of its components, we can hypothesize several potential roles for this compound in neurotransmission:

-

A Prodrug of D-Aspartate: It is plausible that this compound acts as a prodrug, being hydrolyzed by esterases in the brain to release D-Aspartate and benzyl alcohol. This could provide a mechanism for sustained delivery of D-Aspartate to its target receptors.

-

A Direct Modulator of NMDA Receptors: The entire molecule could interact directly with the NMDA receptor or other glutamate receptors. The benzyl group might confer a unique binding profile, potentially leading to agonistic, antagonistic, or allosteric modulatory effects.

-

An Inhibitor of Glutamate Transporters: The structural similarity to glutamate and the presence of the bulky benzyl group might allow this compound to interact with and potentially inhibit EAATs, thereby increasing the synaptic concentration of endogenous excitatory amino acids.

Quantitative Data on Related Compounds

To provide a quantitative framework for future studies on this compound, the following table summarizes key data for D-Aspartate and related benzyl-containing NMDA receptor modulators.

| Compound | Target | Assay | Species | Value | Unit | Reference |

| D-Aspartate | GltTk (EAAT homolog) | Isothermal Titration Calorimetry | Thermococcus kodakarensis | Kd = 374 ± 30 | nM | [18] |

| 1-benzyl-1,2,3,4-tetrahydro-β-carboline | NMDA Receptor | Glutamate-induced excitotoxicity | Mouse | IC50 = 27.4 | µM | [21] |

| N1,N4, N8-tri-benzyl-spermidine (TB-3-4) | NR1/NR2A and NR1/NR2B Receptors | Electrophysiology (inhibition of response) | Xenopus laevis oocytes | IC50 = 0.2 | µM | [22] |

| Benzyl alcohol | NMDA Receptor | NMDA-induced cytotoxicity | Rat cortical neurons | Inhibition at 0.5-2 | mM | [23] |

Experimental Protocols for Investigating the Neuroactivity of this compound

The following protocols provide a roadmap for researchers to systematically investigate the biological role of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for NMDA receptors and other glutamate receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) or agonist (e.g., [³H]CGP 39653).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To assess the functional effects of this compound on NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subtypes.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents.

-

Drug Application: Apply NMDA and glycine (or D-serine) to activate the receptors and then co-apply this compound at various concentrations.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine if this compound acts as an agonist, antagonist, or modulator.

Glutamate Transporter Uptake Assay

Objective: To investigate whether this compound inhibits the function of excitatory amino acid transporters.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue.

-

Radiolabeled Substrate Uptake: Measure the uptake of a radiolabeled EAAT substrate, such as [³H]D-Aspartate or [³H]L-Glutamate, into the synaptosomes.

-

Inhibition Assay: Perform the uptake assay in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Signaling pathway of D-Aspartate at a glutamatergic synapse.

Experimental Workflows

Caption: Proposed experimental workflow for characterizing this compound.

Conclusion and Future Directions

While the biological role of this compound in neurotransmission is currently a matter of scientific speculation, the information presented in this guide provides a robust framework for its investigation. The established neuroactivity of D-Aspartate, coupled with the potential modulatory effects of the benzyl group, suggests that this compound could be a valuable tool for neuroscience research and a candidate for drug development. Future research should focus on systematically executing the experimental protocols outlined herein to determine its binding profile, functional activity, and in vivo effects. Elucidating the precise nature of its interaction with the glutamatergic system will be paramount in unlocking its potential therapeutic applications for neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 79337-40-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications | MDPI [mdpi.com]

- 9. Benzyl Group in Chemistry: Structure, Properties & Uses [vedantu.com]

- 10. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Free D-aspartate regulates neuronal dendritic morphology, synaptic plasticity, gray matter volume and brain activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutamate forward and reverse transport: From molecular mechanism to transporter-mediated release after ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Benzyl group - Wikipedia [en.wikipedia.org]

- 21. 1-Benzyl-1,2,3,4-tetrahydro-β-carboline as channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzyl alcohol inhibits N-methyl-D: -aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzyl alcohol - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Benzyl D-Aspartate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 1-Benzyl D-Aspartate, a derivative of the amino acid D-aspartic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analytical chemistry of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting expected data, detailed experimental protocols, and a logical workflow for characterization.

Introduction

This compound is an important chiral building block in synthetic organic chemistry, particularly in the preparation of peptides and other biologically active molecules. Its structure, consisting of a D-aspartic acid core with a benzyl ester at the α-carboxylic acid position, necessitates thorough spectroscopic analysis for unambiguous identification and purity assessment. This guide outlines the fundamental spectroscopic methods for its characterization.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.00-4.10 | Doublet of Doublets | 1H | α-proton (-CH(NH₂)-) |

| ~2.80-3.00 | Multiplet | 2H | β-protons (-CH₂-COOH) |

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-OH) protons are highly dependent on the solvent and concentration and may be observed as broad singlets or may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. [1][2]

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | β-Carboxylic acid carbon (-COOH) |

| ~170-172 | α-Ester carbonyl carbon (-COO-CH₂Ph) |

| ~135-136 | Quaternary aromatic carbon (C₆H₅) |

| ~128-129 | Aromatic carbons (C₆H₅) |

| ~67-68 | Benzylic carbon (-CH₂-Ph) |

| ~51-53 | α-Carbon (-CH(NH₂)-) |

| ~36-38 | β-Carbon (-CH₂-COOH) |

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for this compound. [3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3300 | Broad | O-H stretch (carboxylic acid) |

| 2800-3100 | Medium | N-H stretch (primary amine) |

| 3030-3080 | Weak | Aromatic C-H stretch |

| 2850-2960 | Weak | Aliphatic C-H stretch |

| ~1730-1750 | Strong | C=O stretch (benzyl ester) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1500-1650 | Medium | N-H bend (primary amine) |

| ~1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |

| ~690-770 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound.

| m/z | Interpretation |

| 224.08 | [M+H]⁺ (Molecular ion peak for C₁₁H₁₄NO₄) |

| 134.05 | [M - C₇H₇O]⁺ (Loss of benzyloxy radical) |

| 108.06 | [C₇H₈O]⁺ (Benzyl alcohol cation) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 88.04 | [M - C₇H₇O - CO₂]⁺ (Subsequent loss of CO₂) |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¹H NMR Spectroscopy Protocol:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

Processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): [7]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FTIR Spectroscopy Protocol:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of a weak acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

ESI-MS Protocol:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Record the resulting product ion spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or synthesized compound such as this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a detailed understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists involved in the synthesis, quality control, and application of this important chiral molecule. The combination of these techniques allows for unambiguous confirmation of the compound's identity, purity, and structural integrity, which are critical for its use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

A Technical Guide to the Thermal Stability and Degradation Profile of 1-Benzyl D-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl D-Aspartate is a derivative of the non-proteinogenic amino acid D-aspartic acid, featuring a benzyl ester protecting group. Such compounds are of interest in peptide synthesis and as intermediates in the development of pharmaceuticals.[1][2][3] A thorough understanding of the thermal stability and degradation profile of this compound is critical for determining its shelf-life, establishing safe handling and storage conditions, and ensuring its integrity during manufacturing processes, particularly those involving heat.

This technical guide outlines the key analytical techniques and expected thermal behavior of this compound. It provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discusses potential degradation pathways based on the known behavior of related molecules.

Predicted Thermal Profile of this compound

The thermal profile of this compound is anticipated to be influenced by its melting point and the subsequent decomposition of the molecule. The presence of the benzyl ester and the amino acid moiety will dictate the degradation pathway.

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Analytical Technique | Predicted Temperature Range (°C) | Description & Significance |

| Melting | DSC | 150 - 250 | A sharp endothermic peak indicating the transition from a solid to a liquid state. The melting point is a key indicator of purity. |

| Decomposition | TGA / DSC | > 200 | Onset of mass loss detected by TGA, often accompanied by an exothermic or endothermic event in DSC. This indicates the beginning of chemical degradation. |

| Multi-stage Decomposition | TGA | 200 - 600 | The TGA curve may show multiple steps, suggesting a complex degradation process involving the sequential loss of the benzyl group and decarboxylation of the aspartic acid residue. |

Key Analytical Techniques for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of pharmaceutical compounds.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability, decomposition temperatures, and volatile content of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

Detailed Experimental Protocols

The following are generalized protocols for the thermal analysis of a compound like this compound.

Table 2: Experimental Protocol for Thermogravimetric Analysis (TGA)

| Parameter | Specification | Rationale |

| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accuracy and precision of mass and temperature measurements. |

| Sample Preparation | 5-10 mg of this compound accurately weighed into an inert crucible (e.g., alumina or platinum). | A small sample size minimizes thermal gradients within the sample. |

| Atmosphere | High-purity nitrogen or argon at a flow rate of 20-50 mL/min. | An inert atmosphere prevents oxidative degradation. |

| Temperature Program | 1. Equilibrate at 30 °C. 2. Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. | A linear heating rate allows for the clear resolution of thermal events. |

| Data Analysis | Record mass loss as a function of temperature. Determine the onset of decomposition from the TGA curve. | The resulting data provides a quantitative measure of thermal stability. |

Table 3: Experimental Protocol for Differential Scanning Calorimetry (DSC)

| Parameter | Specification | Rationale |

| Instrument | Calibrated Differential Scanning Calorimeter | Ensures accurate measurement of heat flow and temperature. |

| Sample Preparation | 2-5 mg of this compound accurately weighed into a hermetically sealed aluminum pan. | Hermetic sealing prevents mass loss due to volatilization before decomposition. |

| Reference | Empty, hermetically sealed aluminum pan. | Provides a baseline for the differential heat flow measurement. |

| Atmosphere | High-purity nitrogen or argon at a flow rate of 20-50 mL/min. | Maintains an inert environment. |

| Temperature Program | 1. Equilibrate at 30 °C. 2. Ramp from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min. | The heating rate should match the TGA experiment for direct comparison of thermal events. |

| Data Analysis | Record the differential heat flow as a function of temperature. Identify and integrate peaks to determine transition temperatures (e.g., melting point) and enthalpy changes. | Provides information on the energetics of phase transitions and decomposition. |

Visualizing Experimental and Degradation Pathways

Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the thermal stability of this compound.

Caption: Experimental workflow for thermal analysis.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, initiated by the cleavage of the weakest bonds at elevated temperatures. The benzyl ester and the amino acid backbone are the most probable sites of initial decomposition.

Caption: Potential thermal degradation pathways.

The degradation may be initiated by the hydrolysis of the ester linkage if moisture is present, yielding D-aspartic acid and benzyl alcohol. This is a known degradation pathway for similar compounds like aspartame.[9] In anhydrous conditions at higher temperatures, homolytic cleavage of the benzyl-oxygen bond is likely, forming a benzyl radical and an aspartate acyl radical. The benzyl radical is known to undergo further decomposition to products like fulvenallene.[10][11][12] The aspartate moiety can undergo decarboxylation and further fragmentation.

Conclusion and Recommendations

While specific experimental data for this compound is currently lacking, a comprehensive thermal stability and degradation profile can be established using the standard analytical techniques of TGA and DSC. The predicted thermal behavior suggests that the compound will have a distinct melting point followed by a multi-step decomposition at higher temperatures.

It is recommended that researchers working with this compound perform the TGA and DSC analyses as outlined in this guide to establish its precise thermal properties. Further characterization of the degradation products using techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would provide definitive insights into the degradation pathways and resulting impurities. This information is crucial for ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 79337-40-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. etamu.edu [etamu.edu]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Benzyl D-Aspartate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl D-Aspartate, a key intermediate in peptide synthesis and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information based on structurally related compounds and outlines a detailed experimental protocol for determining its solubility. Furthermore, a logical workflow for its application in Solid-Phase Peptide Synthesis (SPPS) is visualized to provide context for its use in drug development.

Introduction

This compound is a derivative of D-aspartic acid where the α-carboxylic acid is protected as a benzyl ester. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. The solubility of such protected amino acids in various organic solvents is a critical parameter for reaction setup, purification, and overall process efficiency. This guide aims to provide a foundational understanding of its solubility profile and practical methodologies for its determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | Approximately 176 °C | N/A |

Solubility Profile

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility of this compound | Qualitative Data on Related Compounds |

| Methanol (MeOH) | Polar Protic | Soluble | L-Aspartic acid dimethyl ester hydrochloride is soluble in methanol. |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble to Soluble | Amino acids generally have lower solubility in ethanol compared to water. |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | N/A |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Protected peptides are generally soluble in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Protected peptides show good solubility in DMSO. |

| Dichloromethane (DCM) | Nonpolar | Soluble | Boc-L-aspartic acid 1-benzyl ester is soluble in dichloromethane. A poly(L-aspartic acid) derivative is also soluble in DCM.[1] |

| Chloroform (CHCl₃) | Nonpolar | Soluble | A poly(L-aspartic acid) derivative is soluble in chloroform.[1] |

| Acetone | Polar Aprotic | Soluble | A poly(L-aspartic acid) derivative is soluble in acetone.[1] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly Soluble to Soluble | N/A |

| Water | Polar Protic | Sparingly Soluble | Protected amino acids are typically sparingly soluble in water. |

Note: The predicted solubility is an estimation based on general chemical principles and data from analogous compounds. Experimental verification is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4][5]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical method for quantification.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter (0.22 µm) into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method (or other quantitative techniques) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

4.3. Experimental Workflow for Solubility Determination

Caption: Shake-Flask Method Workflow.

Application in Drug Development: Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery for creating peptides with therapeutic potential.[6][7][8] The benzyl protecting group on the side chain carboxylate prevents it from interfering with the peptide bond formation at the α-amino and α-carboxyl groups.

5.1. Logical Workflow of this compound in Fmoc-SPPS

The following diagram illustrates the key steps where a protected amino acid like this compound is incorporated into a growing peptide chain during Fmoc-based SPPS.

Caption: Fmoc-SPPS Workflow Diagram.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers and drug development professionals. The qualitative solubility profile, based on analogous compounds, offers initial guidance for solvent selection. The detailed experimental protocol for the shake-flask method empowers researchers to determine precise solubility values tailored to their specific laboratory conditions. Furthermore, the visualization of its role in SPPS highlights its practical importance in the synthesis of novel peptide-based therapeutics. It is strongly recommended that experimental solubility determination be conducted for any process development involving this compound to ensure optimal reaction conditions and outcomes.

References

- 1. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

Early Research on D-Aspartate Benzyl Esters: A Technical Guide

This technical guide provides an in-depth overview of the early research and synthetic methodologies for D-aspartate benzyl esters. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these chiral building blocks. This document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate synthetic pathways and critical experimental considerations.

Introduction

D-aspartic acid and its derivatives, including benzyl esters, are significant chiral intermediates in the synthesis of a wide range of biologically active molecules. The benzyl ester protecting groups are particularly valuable as they can be selectively removed under mild conditions, such as catalytic hydrogenolysis. Early research into the synthesis of D-aspartate benzyl esters was often an extension of the methodologies developed for the more common L-enantiomer. A primary challenge in these syntheses has been the preservation of stereochemical integrity, as the acidic conditions and elevated temperatures required for esterification can lead to racemization. This guide focuses on the foundational methods for preparing dibenzyl D-aspartate and mono-benzyl D-aspartate, with a particular emphasis on techniques to ensure enantiomeric purity.

Synthesis of Dibenzyl D-Aspartate p-Toluenesulfonate

The most common method for the preparation of dibenzyl aspartate is the direct esterification of aspartic acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH). The water generated during the reaction is removed azeotropically to drive the equilibrium towards the product. While many early procedures utilized benzene or toluene as the azeotroping solvent, later research demonstrated that these solvents, particularly toluene, can cause significant racemization at their reflux temperatures.[1][2][3] The use of cyclohexane, with its lower boiling azeotrope, was found to be crucial for preparing enantiomerically pure dibenzyl aspartate.[1][3] The following protocol is adapted from highly efficient methods developed for the L-enantiomer, which are equally applicable to the D-enantiomer.[1][4]

Experimental Protocol: Fischer-Speier Esterification using Cyclohexane

A mixture of D-aspartic acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[1][4] After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of an appropriate anti-solvent, such as isopropyl alcohol or ethyl acetate.[1][4] The resulting dibenzyl D-aspartate p-toluenesulfonate is then collected by filtration.

Detailed Method: A mixture of D-aspartic acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is refluxed for 4 hours using a Dean-Stark apparatus to continuously remove water.[4] The reaction mixture is then cooled to room temperature, and ethyl acetate (80 mL) is added to precipitate the product. After stirring for 1 hour, the white solid is collected by filtration and dried to yield dibenzyl D-aspartate p-toluenesulfonate.[4]

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of dibenzyl aspartate p-toluenesulfonate, adapted from studies on the L-enantiomer which have been shown to be applicable to the D-enantiomer.[3]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Enantiomeric Excess (ee) | Reference |

| L-Aspartic Acid | p-TsOH, Benzyl Alcohol | Cyclohexane | 6 h | 94% | >99% | [1] |

| L-Aspartic Acid | p-TsOH, Benzyl Alcohol | Toluene | 5 h | - | 80.8% (for glutamate) | [1][2] |

Note: The yield and enantiomeric excess for the D-aspartate reaction are expected to be comparable to the L-aspartate reaction under identical conditions.

Synthesis Workflow for Dibenzyl D-Aspartate p-Toluenesulfonate

Caption: Synthesis of Dibenzyl D-Aspartate p-Toluenesulfonate.

Impact of Solvent on Racemization

Caption: Effect of Solvent Choice on Stereochemical Outcome.

Synthesis of 4-Benzyl D-Aspartate

The selective debenzylation of dibenzyl aspartate is a key method for preparing mono-benzyl protected derivatives. Catalytic hydrogenation can be controlled to predominantly remove the benzyl group from the α-carboxyl group, yielding 4-benzyl aspartate. A notable example from early patent literature describes the preparation of 4-benzyl D,L-aspartate from the corresponding dibenzyl D,L-aspartate tosylate.[5]

Experimental Protocol: Catalytic Hydrogenation

The tosylate salt of dibenzyl D,L-aspartate is hydrogenated in a mixed solvent system using a palladium on charcoal catalyst.[5] The reaction is carried out at a slightly elevated temperature. After the reaction, the catalyst is removed, and the product is precipitated by adjusting the pH of the filtrate.

Detailed Method: The tosylate of dibenzyl D,L-aspartate (0.1 mol) is dissolved in a mixture of methanol (100 g) and water (100 g).[5] Palladium on charcoal (5% Pd, 0.4 g) is added, and the mixture is hydrogenated with hydrogen gas (2300 mL) at 40°C for 110 minutes. The catalyst is then removed by filtration, and the pH of the filtrate is adjusted to 5.6 with a 33% aqueous sodium hydroxide solution. The resulting precipitate is filtered, washed, and dried to yield pure 4-benzyl D,L-aspartate.[5]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 4-benzyl D,L-aspartate.[5]

| Starting Material | Diluent | Temperature | Time | Yield | Reference |

| Dibenzyl D,L-Aspartate Tosylate | Methanol/Water | 40°C | 110 min | 49.3% | [5] |

| Dibenzyl L-Aspartate Tosylate | Methanol/Water | 45°C | - | 65.7% | [5] |

Synthesis Workflow for 4-Benzyl D,L-Aspartate

Caption: Synthesis of 4-Benzyl D,L-Aspartate via Hydrogenation.

Conclusion

The early research on D-aspartate benzyl esters established fundamental synthetic routes that are still relevant today. The Fischer-Speier esterification for producing dibenzyl D-aspartate and the subsequent selective catalytic hydrogenation to yield 4-benzyl D-aspartate are key transformations. A critical learning from this early work, and confirmed by later studies, is the profound impact of reaction conditions, particularly the choice of solvent, on the stereochemical purity of the final product. For researchers and drug development professionals, a thorough understanding of these foundational methods and the factors influencing racemization is essential for the successful synthesis of enantiomerically pure D-aspartate-containing molecules.

References

1-Benzyl D-Aspartate: A Comprehensive Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl D-Aspartate is a derivative of the non-proteinogenic amino acid D-aspartic acid, where the α-carboxylic acid group is protected as a benzyl ester. This strategic protection renders it a valuable chiral building block in various chemical syntheses, particularly in the realm of peptide chemistry and drug development. Its D-configuration offers unique stereochemical advantages, contributing to the synthesis of peptides with enhanced stability against enzymatic degradation and the construction of complex chiral molecules. This in-depth guide provides a technical overview of this compound as a precursor, detailing its properties, synthesis, and applications, supported by experimental protocols and structured data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79337-40-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 223.23 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 176 °C | [2] |

| Optical Rotation [α]D | +14° (c=1, 0.1 M HCl) | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Topological Polar Surface Area | 89.62 Ų | [3] |

| LogP | 0.5318 | [3] |

Table 2: Spectroscopic Data for Aspartic Acid Benzyl Esters

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H NMR | Aromatic (C₆H₅) | 7.3-7.4 |

| Benzyl CH₂ | 5.1-5.2 | |

| α-CH | 3.8-4.2 | |

| β-CH₂ | 2.8-3.0 | |

| ¹³C NMR | Carbonyl (Ester) | ~171 |

| Carbonyl (Acid) | ~174 | |

| Aromatic (C₆H₅) | 128-136 | |

| Benzyl CH₂ | ~67 | |

| α-C | ~51 | |

| β-C | ~36 |

Table 3: Infrared (IR) Spectroscopy Data for Aspartic Acid Benzyl Esters

Note: Specific IR data for this compound is not detailed in the searched literature. The following are characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (ester) | ~1735 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=C stretch (aromatic) | 1450-1600 |

Synthesis of Aspartic Acid Benzyl Esters

While a specific protocol for the selective synthesis of this compound was not found in the searched literature, a reliable method for the preparation of the closely related dibenzyl ester provides a valuable reference. This procedure can be adapted for the synthesis of mono-esters through careful control of stoichiometry and reaction conditions.

Experimental Protocol: One-Pot Synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate[4]

This protocol describes the synthesis of the L-enantiomer, but the principles are directly applicable to the D-enantiomer.

Materials:

-

L-Aspartic acid (or D-Aspartic acid for the target compound)

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Isopropyl alcohol

Procedure:

-

A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[4]

-

The reaction mixture is then cooled to 40 °C.[4]

-

Isopropyl alcohol (200 mL) is added to the mixture.[4]

-

The resulting suspension is stirred for 1 hour and then filtered.[4]

-

The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid.[4]

Yield: 94%[4]